molecular formula C13H15N3O2 B2933298 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide CAS No. 2034602-78-1

2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide

Cat. No.: B2933298
CAS No.: 2034602-78-1
M. Wt: 245.282
InChI Key: QRVIPBLGYZIFGJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide (CAS 2034603-82-0) is a synthetic small molecule featuring a furan-3-carboxamide core linked to a pyrimidine group via an ethyl chain . This structure places it within a class of heterocyclic compounds recognized for their diverse applications in medicinal chemistry and chemical biology. Furan-2,5-dicarboxamide derivatives are investigated as scaffolds for developing functional materials, sensors, and models for protein interactions . Notably, structurally similar compounds containing both furan and pyrimidine motifs have been identified as potent inhibitors, such as potassium channel blockers for the potential treatment of atrial fibrillation and other cardiovascular disorders . Other furan-carboxamide derivatives have been explored as small molecule antagonists for various therapeutic targets, underscoring the value of this chemical class in early-stage drug discovery research . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,5-dimethyl-N-(2-pyrimidin-5-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-12(10(2)18-9)13(17)16-4-3-11-6-14-8-15-7-11/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVIPBLGYZIFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethyl-2,4-hexadiene-1,6-dione, under acidic conditions.

    Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine, such as 2-(pyrimidin-5-yl)ethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Purification: The final product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes may also involve continuous flow chemistry techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The dimethyl groups on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving furan derivatives and their interactions with biomolecules.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidin-5-yl ethyl chain can enhance binding affinity to specific biological targets, while the furan ring can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Furan-Carboxamide Derivatives

  • Target Compound : Features a 2,5-dimethyl-substituted furan linked to a pyrimidin-5-yl ethyl group via a carboxamide bond. The pyrimidine moiety enhances hydrogen-bonding capacity, which may improve target affinity compared to simpler aryl groups.
  • CAS 898490-69-2: Contains a furan-2-yl methyl group substituted with a 2,5-dichlorophenyl ring and a tetrahydrothiophene sulfone.
  • CAS 898490-74-9 : Substitutes the benzamide group with a thiophene-2-carboxamide , introducing sulfur-based resonance effects. The 3,4-dichlorophenyl group further differentiates electronic properties from the target compound’s pyrimidine-ethyl chain .

Non-Furan Carboxamides

  • CAS 879452-25-2: A pyrazole-3-carboxamide derivative with a 5-methyl-1,3,4-thiadiazol-2-yl group.

Side Chain and Substituent Analysis

Compound/CAS Key Substituents Molecular Weight (g/mol) cLogP (Est.) Notable Features
Target Compound 2,5-dimethyl furan, pyrimidin-5-ethyl 301.34 ~2.8 Balanced hydrophilicity, π-π stacking
CAS 898490-69-2 2,5-dichlorophenyl, tetrahydrothiophene sulfone 509.37 ~4.2 High lipophilicity, metabolic stability
CAS 882749-47-5 4-bromophenyl, 4-ethylphenyl 389.31 ~3.9 Bromine enhances halogen bonding
CAS 879454-62-3 Pyridin-3-yl, cyclohexadienone 350.38 ~1.5 Polar groups may limit blood-brain barrier penetration

Electronic and Steric Effects

  • Pyrimidine vs.
  • Sulfur-Containing Groups : Compounds like CAS 882749-48-6 (dihydro-1H-pyrrole-2,5-dione) and CAS 898490-74-9 (thiophene-2-carboxamide) leverage sulfur’s electron-withdrawing effects, which may alter redox stability or metabolic pathways compared to the target’s all-carbon/oxygen system .

Hypothetical Pharmacokinetic and Bioactivity Trends

  • Solubility : The target compound’s pyrimidine-ethyl chain likely improves aqueous solubility (estimated ~25 µM) over dichlorophenyl analogs (e.g., CAS 898490-69-2: ~5 µM) due to reduced hydrophobicity.
  • Metabolic Stability : Methyl groups on the furan ring may slow oxidative metabolism compared to unsubstituted furans. In contrast, compounds with tetrahydrothiophene sulfone (CAS 898490-69-2) could exhibit enhanced stability via steric hindrance .
  • This contrasts with bromophenyl-substituted analogs (e.g., CAS 882749-47-5), which may favor hydrophobic binding pockets .

Biological Activity

Overview

2,5-Dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring with dimethyl substitutions and a pyrimidin-5-yl ethyl chain, positions it as a compound of interest in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, with a molecular weight of 232.28 g/mol. The compound features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Dimethyl Groups : Substituents at positions 2 and 5 of the furan ring.
  • Carboxamide Group : Attached to the pyrimidine-derived ethyl chain.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Furan Ring : Through cyclization of precursors like 2,5-dimethyl-2,4-hexadiene-1,6-dione under acidic conditions.
  • Introduction of the Carboxamide Group : Reacting the furan with 2-(pyrimidin-5-yl)ethylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Purification : Techniques like column chromatography or recrystallization are employed to obtain the final product.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Recent studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy against Cryptosporidium parasites, which are responsible for severe diarrheal diseases. The mechanism involves inhibition of specific phosphodiesterases (PDEs), leading to reduced parasite viability in vitro and in vivo models .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms. This inhibition can disrupt cellular proliferation in pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cryptosporidiosis Treatment :
    • In vivo studies using NOD SCID gamma (NSG) mice demonstrated that the compound effectively reduced parasite load with an exponential decay half-life of approximately 10.7 hours .
    • The study highlighted that treatment with this compound resulted in significant reductions in parasite numbers after multiple dosing regimens.
  • Pharmacological Profiling :
    • A comprehensive profiling of similar compounds indicated that those with structural similarities to this compound exhibited varied inhibitory activities against different PDEs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,5-DimethylfuranSimple furan derivativeLimited biological activity
N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamideLacks dimethyl groupsModerate activity against specific targets
2,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)furan-3-carboxamideContains trifluoromethyl groupEnhanced pharmacological properties

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